molecular formula C8H9NO2 B1346098 1-Nitroethylbenzene CAS No. 7214-61-1

1-Nitroethylbenzene

Cat. No. B1346098
CAS RN: 7214-61-1
M. Wt: 151.16 g/mol
InChI Key: GJOVHPKYFFGKCY-UHFFFAOYSA-N
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Description

1-Nitroethylbenzene, also known as (1-Nitroethyl)benzene, is a chemical compound used in industrial and scientific research . It has the molecular formula C8H9NO2 .


Synthesis Analysis

The synthesis of 1-Nitroethylbenzene could involve electrophilic aromatic substitution reactions . The exact method would depend on the specific requirements of the synthesis process.


Molecular Structure Analysis

The molecular structure of 1-Nitroethylbenzene consists of a benzene ring with an ethyl group and a nitro group attached to it . The molecular weight is 151.1626 .


Chemical Reactions Analysis

In alkylbenzenes like 1-Nitroethylbenzene, the carbon atom attached to the aromatic ring is particularly reactive . Reactions occurring at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .


Physical And Chemical Properties Analysis

1-Nitroethylbenzene has a boiling point of 228.0±9.0 °C at 760 mmHg . Its melting point is 9.5-10.5 °C . The density is 1.1±0.1 g/cm3 .

Scientific Research Applications

Photophysics and Photochemistry of Nitrobenzene

Nitrobenzene, a related compound to 1-Nitroethylbenzene, exhibits complex photophysics and photochemistry. Studies using CASPT2//CASSCF computations revealed insights into the decay paths of nitrobenzene following UV absorption. These findings are essential in understanding the photodegradation of nitrobenzene and its derivatives, including 1-Nitroethylbenzene (Giussani & Worth, 2017).

Synthesis of 1H-Indazoles

Nitrosobenzenes, closely related to nitrobenzene derivatives, have been utilized as aminating agents for synthesizing 1H-indazoles. This process involves rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, demonstrating the utility of nitroaromatic compounds in complex organic syntheses (Wang & Li, 2016).

Environmental Remediation

Nitrobenzene, an environmental pollutant, has been the subject of studies exploring its reduction in wastewater. For instance, zerovalent iron (Fe0) has been effectively used for reducing nitrobenzene to aniline, a less harmful compound. This research is vital for developing strategies to remove toxic chemicals like 1-Nitroethylbenzene from industrial wastewater (Mantha, Taylor, Biswas, & Bewtra, 2001).

Electrochemical Sensing

Nitrobenzene's detection and degradation have been a focus due to its toxicity and environmental impact. Studies have developed methods for the electrochemical determination and photodegradation of nitrobenzene, highlighting the potential for similar approaches to be applied to 1-Nitroethylbenzene and related compounds (Kubendhiran et al., 2017).

Wetland Remediation Techniques

In research on removing nitrobenzene from wastewater, vertical flow constructed wetlands were used, offering insights into substrate optimization for maximum removal efficiency. This approach can be applied to similar compounds like 1-Nitroethylbenzene, showcasing innovative environmental remediation techniques (Nawaz et al., 2019).

Coordination Polymer for Detection and Photodegradation

A novel Ag(i)-calix[4]arene coordination polymer was synthesized for sensitive detection and efficient photodegradation of nitrobenzene in water. This study underscores the potential of coordination polymers in detecting and degrading nitroaromatic compounds like 1-Nitroethylbenzene (Liu et al., 2016).

Electrochemical Treatment Techniques

The electrochemical treatment of nitrobenzene, using catalysts like Fe2+ and Cu2+, has been explored. This study provides valuable insights into methods that could potentially be adapted for the treatment of 1-Nitroethylbenzene and similar compounds (Brillas et al., 2004).

Bioelectrochemical Systems

The conversion of nitrobenzene to aniline, a less toxic product, has been investigated using bioelectrochemical systems with a microbially catalyzed cathode. This approach offers a promising avenue for the environmentally friendly treatment of nitroaromatic pollutants like 1-Nitroethylbenzene (Wang et al., 2011).

Safety And Hazards

Safety measures for handling 1-Nitroethylbenzene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-nitroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOVHPKYFFGKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901767
Record name NoName_909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitroethylbenzene

CAS RN

7214-61-1
Record name 1-Nitroethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Into a flask, 1 mmole of ethylbenzene, 0.05 mmole of N-hydroxyphthalimide and 5 ml of acetic acid were added to mix and the flask was equipped with a gas bag (about 1L)of nitrogen monoxide NO. The mixture was reacted for 8 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of ethylbenzene was 85%, and 1-nitroethylbenzene (yield 14%), 1-hydroxyethylbenzene (yield 18%) and 1-acetyloxyethylbenzene (yield 30%) were formed.
Quantity
1 mmol
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reactant
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0.05 mmol
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reactant
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5 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JE McIntyre - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
By JE MCINTYRE. 1, l-Dinitroethyl aromatic compounds are products of the oxidation by nitric acid of certain isopropyl aromatic compounds; their structures are confirmed by synthesis …
Number of citations: 4 pubs.rsc.org
S Schmidt - Angewandte Chemie International Edition, 2022 - Wiley Online Library
… Astonishingly, many of the initially screened EREDs for the selected model reaction between α-chloroamide 1 and 1nitroethylbenzene 2 afforded the desired cross-coupled product. By …
Number of citations: 10 onlinelibrary.wiley.com
H Fu, J Cao, T Qiao, Y Qi, SJ Charnock, S Garfinkle… - Nature, 2022 - nature.com
… We initiated our studies by exploring the photoenzymatic coupling of α-chloroamide 1a (E p/2 = −1.65 V versus SCE) 33 with 1-nitroethylbenzene 2a (E p/2 = −0.89 V versus SCE) 30 …
Number of citations: 42 www.nature.com
H Fu, J Cao, T Qiao, Y Qi, SJ Charnock, S Garfinkle… - scholar.archive.org
… SCE)26 with 1-nitroethylbenzene 2a (Ep/2 = –0.89 V vs. SCE)24 catalyzed by a panel of EREDs under cyan light irradiation (λmax = 497 nm) (Supplementary Table 1). To our delight, …
Number of citations: 0 scholar.archive.org
D Zhu, L Hua - Chem Catalysis, 2022 - cell.com
… Using N,N-dimethyl a-chloroacetamide and 1-nitroethylbenzene as the model substrates, the authors tested a panel of EREDs under cyan light irradiation (lmax = 497 nm). When the …
Number of citations: 2 www.cell.com
TK Kapuge, WRK Thalgaspitiya, D Rathnayake… - Applied Catalysis B …, 2020 - Elsevier
… Oxidized product, 1-nitroethylbenzene, was observed instead of the homo-coupled product when 1-phenylethylamine was used as the amine. Lower conversions (<60%) were noted …
Number of citations: 14 www.sciencedirect.com
DK Romney - 2015 - search.proquest.com
Peptides are attractive scaffolds for catalysts, due not only to the modularity of their side chains, but also to the inherent functionality of their backbones, which has the potential to …
Number of citations: 0 search.proquest.com
CA Blake Jr, JM Schmitt - 1965 - osti.gov
… Methylisopropyl benzene is re ~ orted , ~ however, to give methyl acetophenone when treated with dilute nitric acid, and 1-nitroethylbenzene has been prepared' from ethylbenzene. …
Number of citations: 2 www.osti.gov
J Zhang, T Hou, Y Ling, L Zhang, J Luo - Tetrahedron Letters, 2018 - Elsevier
… In addition, a number of arylnitroalkanes such as p-(1-nitroethyl)chlorobenzene, p-(1-nitroethyl)anisole, 1-nitroethylbenzene and 1-nitro-2,2,2-trifluoroethylbenzene also proceeded …
Number of citations: 7 www.sciencedirect.com
JT Leblanc - 1970 - search.proquest.com
… steps from alanine* While this ketone was studied in some detail it was rather unreactive and required temperatures of about 120, Attempts were made to prepared 1-nitroethylbenzene ' …
Number of citations: 2 search.proquest.com

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